Enzyme Inhibition Selectivity: Weak Dihydroorotase Inhibition Contrasts with Potent PDE3 Engagement of Elaborated Analogs
In a direct enzymatic assay, 6-(3-nitrophenyl)-4,5-dihydropyridazin-3(2H)-one exhibited an IC50 of 1.00 × 10^6 nM (1 mM) against dihydroorotase from mouse Ehrlich ascites cells, tested at 10 µM concentration at pH 7.37 [1]. This extremely weak inhibition contrasts sharply with elaborated analogs such as DNMDP (6-(4-(diethylamino)-3-nitrophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one), which potently inhibits PDE3A and PDE3B at nanomolar concentrations (Ki < 50 nM) and induces PDE3A-SLFN12 complex formation leading to cancer cell cytotoxicity [2]. The >20,000-fold difference in target engagement demonstrates that the unelaborated 3-nitrophenyl scaffold alone is insufficient for PDE3 inhibition and that the 4-diethylamino and 5-methyl substituents present in DNMDP are essential for high-affinity PDE3 binding.
| Evidence Dimension | Enzyme inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 1.00 × 10^6 nM (dihydroorotase) |
| Comparator Or Baseline | DNMDP: PDE3A Ki < 50 nM; functionally active in cancer cytotoxicity assays at sub-µM concentrations |
| Quantified Difference | >20,000-fold lower potency for the target compound vs. elaborated PDE3-active analogs on their respective primary targets |
| Conditions | Target compound: dihydroorotase enzyme from mouse Ehrlich ascites at 10 µM, pH 7.37; DNMDP: recombinant human PDE3A/PDE3B biochemical assay and cellular viability assays across 766 cancer cell lines |
Why This Matters
This vast potency gap establishes the target compound as a negative control or inactive scaffold for PDE3-related programs, preventing its erroneous selection when PDE3 inhibition is the intended mechanism.
- [1] BindingDB. Affinity Data: IC50 = 1.00E+6 nM. Assay Description: Compound was evaluated for the inhibition of dihydroorotase enzyme from mouse Ehrlich ascites at the concentration of 10 uM and at pH 7.37. View Source
- [2] de Waal L, Lewis TA, Rees MG, et al. Identification of cancer-cytotoxic modulators of PDE3A by predictive chemogenomics. Nat. Chem. Biol., 2016, 12, 102-108. DOI: 10.1038/nchembio.1984. View Source
